molecular formula C29H36O4 B1254012 Pawhuskin A

Pawhuskin A

Cat. No. B1254012
M. Wt: 448.6 g/mol
InChI Key: LZRXMBPDNILKDO-ZVBRSKEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pawhuskin A is a natural product found in Dalea purpurea with data available.

Scientific Research Applications

Opioid Receptor Affinity and Antagonist Activity

Pawhuskin A, an isoprenylated stilbene isolated from Dalea purpurea, has shown significant affinity for opioid receptors in vitro, specifically as an antagonist of the kappa opioid receptor. This property of pawhuskin A has been a focal point of research, leading to the synthesis of analogues with varying prenyl group placements, influencing selectivity for kappa or delta opioid receptors. The antagonist activity of pawhuskin A and its analogues, especially for the kappa opioid receptor, has significant implications for the development of non-nitrogenous opioid receptor antagonists (Neighbors, Buller, Boss, & Wiemer, 2008); (Gardner & Wiemer, 2016); (Hartung, Beutler, Navarro, Wiemer, & Neighbors, 2014).

Synthesis and Structure Elucidation

The synthesis of pawhuskin A has been a subject of research to establish routes for exploring its biological activity and preparing more active analogues. Efforts have been made to confirm the natural product's structure and establish stereoselective synthesis methods, which are crucial for understanding its biological properties and potential therapeutic applications (Neighbors, Buller, Boss, & Wiemer, 2008); (Park, Lee, & Lyoo, 2009).

Selective Delta Opioid Receptor Antagonism

Research into selective delta opioid receptor antagonism based on the stilbene core of pawhuskin A has led to the development of compounds with high selectivity as antagonists of the delta opioid receptor. These studies offer insights into the structural features required for such activity, potentially contributing to the development of new therapeutic agents (Hartung, Navarro, Wiemer, & Neighbors, 2015).

Opioid Growth Factor Receptor Antagonism

Further exploration of pawhuskin A led to the synthesis of small molecule ligands for the opioid growth factor (OGF)/opioid growth factor receptor (OGFR) system. This finding opens up new avenues for research in areas such as multiple sclerosis, Crohn's disease, cancer, and wound healing disorders, where the OGF/OGFR system is a target for therapy (Stockdale et al., 2017).

properties

Product Name

Pawhuskin A

Molecular Formula

C29H36O4

Molecular Weight

448.6 g/mol

IUPAC Name

4-[(E)-2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxyphenyl]ethenyl]-3-(3-methylbut-2-enyl)benzene-1,2-diol

InChI

InChI=1S/C29H36O4/c1-19(2)7-6-8-21(5)10-15-25-23(17-24(30)18-28(25)32)12-11-22-13-16-27(31)29(33)26(22)14-9-20(3)4/h7,9-13,16-18,30-33H,6,8,14-15H2,1-5H3/b12-11+,21-10+

InChI Key

LZRXMBPDNILKDO-ZVBRSKEYSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C(C=C1O)O)/C=C/C2=C(C(=C(C=C2)O)O)CC=C(C)C)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C(C=C1O)O)C=CC2=C(C(=C(C=C2)O)O)CC=C(C)C)C)C

synonyms

pawhuskin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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